molecular formula C8H8ClN3 B12816797 5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine

5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12816797
M. Wt: 181.62 g/mol
InChI Key: RRJIGHUKYPLKIW-UHFFFAOYSA-N
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Description

5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of 4-chloro-3-methyl-1,2-phenylenediamine with formic acid or formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-benzo[d]imidazol-2-amine: Lacks the methyl group at the 6th position.

    6-methyl-1H-benzo[d]imidazol-2-amine: Lacks the chlorine atom at the 5th position.

    1H-benzo[d]imidazol-2-amine: Lacks both the chlorine and methyl groups.

Uniqueness

The presence of both the chlorine atom at the 5th position and the methyl group at the 6th position in 5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine enhances its chemical reactivity and potential biological activity. This unique substitution pattern can lead to different pharmacological properties compared to its analogs.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

5-chloro-6-methyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C8H8ClN3/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12)

InChI Key

RRJIGHUKYPLKIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(N2)N

Origin of Product

United States

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